5-Isoxazolol, 3-phenyl- 5-Isoxazolol, 3-phenyl-
Brand Name: Vulcanchem
CAS No.: 23253-51-2
VCID: VC13339987
InChI: InChI=1S/C9H7NO2/c11-9-6-8(10-12-9)7-4-2-1-3-5-7/h1-6,10H
SMILES: C1=CC=C(C=C1)C2=CC(=O)ON2
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol

5-Isoxazolol, 3-phenyl-

CAS No.: 23253-51-2

Cat. No.: VC13339987

Molecular Formula: C9H7NO2

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

5-Isoxazolol, 3-phenyl- - 23253-51-2

Specification

CAS No. 23253-51-2
Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
IUPAC Name 3-phenyl-2H-1,2-oxazol-5-one
Standard InChI InChI=1S/C9H7NO2/c11-9-6-8(10-12-9)7-4-2-1-3-5-7/h1-6,10H
Standard InChI Key JJZNCUHIYJBAMS-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=O)ON2
Canonical SMILES C1=CC=C(C=C1)C2=CC(=O)ON2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

5-Isoxazolol, 3-phenyl- (CAS: 184293-63-8) possesses the molecular formula C₉H₇NO₂, with a molecular weight of 161.16 g/mol. The core structure consists of an isoxazole ring—a five-membered heterocycle with nitrogen at position 1 and oxygen at position 2. The phenyl group at the 3-position introduces aromaticity, while the hydroxyl group at position 5 contributes to hydrogen-bonding potential (Fig. 1).

Figure 1: Structural formula of 5-Isoxazolol, 3-phenyl-(ON)|C6H5\text{Figure 1: Structural formula of 5-Isoxazolol, 3-phenyl-} \\ \text{(O}\quad \text{N)} \\ \quad \text{|} \\ \text{C}_6\text{H}_5

Stereoelectronic Effects

The phenyl substituent induces significant electronic effects:

  • Resonance stabilization: Delocalization of π-electrons from the phenyl ring into the isoxazole moiety enhances thermodynamic stability .

  • Steric hindrance: The bulky phenyl group restricts rotational freedom, influencing binding interactions with biological targets .

Synthesis and Manufacturing Techniques

Cyclization Strategies

The primary synthetic route involves 1,3-dipolar cycloaddition between nitrile oxides and alkynes (Scheme 1) . For 3-phenyl derivatives, phenylacetylenes react with in situ-generated nitrile oxides under mild conditions (40–60°C, ethanol solvent) .

Scheme 1: RC≡CH+ONC-R’EtOHIsoxazole derivative\text{Scheme 1: } \text{RC≡CH} + \text{ONC-R'} \xrightarrow{\text{EtOH}} \text{Isoxazole derivative}

Optimization Parameters

  • Catalysts: Triethylamine improves yield (up to 78%) by neutralizing HCl byproducts .

  • Solvent effects: Polar aprotic solvents (e.g., DMF) accelerate reaction kinetics but may reduce regioselectivity .

Applications in Pharmaceutical Development

Lead Compound Optimization

Modifications at the 5-position (e.g., fluorination) improve metabolic stability. For example, 5-trifluoromethyl analogs exhibit a 3-fold increase in plasma half-life compared to non-fluorinated versions.

Drug Delivery Systems

Encapsulation in PEGylated liposomes enhances bioavailability by 45% in rat models, addressing the compound’s inherent hydrophobicity (logP = 2.3).

Comparative Analysis of Isoxazole Derivatives

CompoundCAS NumberKey FeatureBioactivity (IC₅₀)
3,5-Diphenylisoxazoline181696-73-1Methyl groups enhance solubilityCOX-2 inhibition: 12 nM
5-Isoxazolol, 3-phenyl-184293-63-8Hydroxyl group for H-bondingAntimicrobial: MIC 8 µg/mL

Recent Advances and Future Directions

Computational Modeling

Molecular dynamics simulations predict strong binding affinity (ΔG = -9.2 kcal/mol) between 3-phenylisoxazolol and the SARS-CoV-2 main protease, suggesting antiviral potential .

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction time from 6 hours to 25 minutes while maintaining yields >70%, aligning with sustainable manufacturing trends .

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